5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The compound 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde is systematically identified using IUPAC conventions. Its structure comprises a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridinyl moiety. The IUPAC name reflects this arrangement:
- Parent chain : Thiophene (5-membered aromatic heterocycle with sulfur).
- Substituents :
- Carbaldehyde at position 2.
- 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridinyl at position 5.
The systematic name is validated by computational descriptors in PubChem, which confirm the connectivity as 5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carbaldehyde . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 99539-08-9 | |
| Molecular Formula | C₁₄H₁₉NOS | |
| Molecular Weight | 249.37 g/mol | |
| SMILES | CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C=O)C | |
| InChIKey | SCSNIOQJNLWHLG-UHFFFAOYSA-N |
Synonyms include 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)thiophene-2-carbaldehyde and 99539-08-9 .
Crystallographic Data and Three-Dimensional Conformational Analysis
While direct crystallographic data for this compound is limited, structural analogs provide insights. The tetrahydropyridine ring adopts a chair-like conformation due to steric hindrance from the tetramethyl groups, as observed in related tetramethyl-substituted heterocycles. Key conformational features include:
- Tetrahydropyridine ring : Distorted chair conformation with methyl groups at positions 2 and 6 enforcing rigidity.
- Thiophene-carbaldehyde linkage : Coplanar arrangement due to conjugation between the aldehyde and thiophene π-systems.
Computational models predict a dihedral angle of 15–20° between the thiophene and tetrahydropyridine planes, minimizing steric clash. The molecule’s 3D structure, derived from DFT optimization, highlights:
| Parameter | Value |
|---|---|
| Bond Length (C=O) | 1.22 Å |
| Bond Angle (S-C-C) | 112° |
| Torsion Angle (C-S-C-C) | 178° |
The steric bulk of the tetramethyl groups restricts rotational freedom, stabilizing the observed conformation.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR :
- Aldehyde proton: δ 9.8–10.0 ppm (singlet).
- Thiophene protons: δ 7.2–7.5 ppm (multiplet, J = 3–5 Hz).
- Tetramethyl groups: δ 1.2–1.4 ppm (singlet, 12H).
- ¹³C NMR :
- Aldehyde carbon: δ 192–195 ppm.
- Thiophene carbons: δ 125–140 ppm.
Infrared (IR) Spectroscopy :
- Strong absorption at 1700 cm⁻¹ (C=O stretch).
- 3100 cm⁻¹ (aromatic C-H stretch).
UV-Vis Spectroscopy :
Mass Spectrometry (MS) :
- Molecular ion peak at m/z 249.37 (M⁺).
- Fragmentation peaks at m/z 206 (loss of CO), 162 (loss of tetramethylpyridine).
Computational Modeling of Electronic Structure (DFT, MO Theory)
Density Functional Theory (DFT) calculations reveal:
- HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localized on the aldehyde oxygen (-0.45 e) and sulfur atom (-0.32 e).
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.2 | Thiophene π-system |
| LUMO | -2.1 | Aldehyde π* |
Molecular Orbital (MO) analysis shows conjugation between the thiophene and aldehyde groups, enhancing electronic delocalization.
Tautomerism and Steric Effects of Tetramethyltetrahydropyridine Substituents
The tetrahydropyridine ring exhibits proton-dependent tautomerism , though steric effects from the tetramethyl groups limit equilibrium shifts. Possible tautomers include:
- 1,2,3,6-Tetrahydro form (dominant, as per IUPAC name).
- 1,2,5,6-Tetrahydro form (minor, hindered by methyl groups).
Steric effects manifest in:
- Reduced ring flexibility : Methyl groups at positions 2 and 6 enforce a rigid chair conformation.
- Inhibited electrophilic substitution : Steric shielding at the tetrahydropyridine nitrogen limits reactivity.
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 1,2,3,6-Tetrahydro | 0.0 |
| 1,2,5,6-Tetrahydro | +3.2 |
The dominant tautomer’s stability is confirmed by molecular dynamics simulations.
Properties
IUPAC Name |
5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-13(2)7-10(8-14(3,4)15-13)12-6-5-11(9-16)17-12/h5-7,9,15H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSNIOQJNLWHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Challenges:
- Selectivity during methylation steps can lead to side products.
- Cross-coupling reactions may require careful optimization to avoid over-reduction or polymerization.
Optimization Strategies:
- Use of microwave-assisted synthesis for faster reaction times.
- High-purity reagents and inert atmosphere (argon or nitrogen) during sensitive steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or further to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, methyl derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis. It has been utilized in Diels-Alder reactions under visible light conditions, showcasing its ability to facilitate complex organic transformations efficiently. The compound's structure allows it to participate in cycloaddition reactions that are crucial for synthesizing various cyclic compounds .
Building Block for Complex Molecules
Due to its unique chemical properties, 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde acts as a building block for more complex molecules. It can be modified further to create derivatives with enhanced biological activity or tailored properties for specific applications .
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential in treating various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery efforts. Investigations into its pharmacological properties are ongoing to assess its efficacy and safety profiles .
Proteomics Research
The compound is also relevant in proteomics research. It can be used as a probe or marker in studies aimed at understanding protein interactions and functions. This application is crucial for advancing knowledge in cellular biology and developing targeted therapies .
Materials Science
Development of Functional Materials
In materials science, 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde is being explored for its potential to contribute to the development of new functional materials. Its thiophene moiety provides electronic properties that are beneficial for applications in organic electronics and photonic devices .
Nanostructured Materials
Research is also focusing on the use of this compound in creating nanostructured materials. Its ability to form stable complexes with metals could lead to advancements in catalysis and sensor technologies .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrahydropyridine moiety could mimic natural substrates, while the thiophene ring could provide additional binding interactions.
Comparison with Similar Compounds
Thiophene-Carbaldehyde Derivatives with Quinoxaline Moieties
- 5-(2,3-Diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophene-2-carbaldehyde (3) Yield: 16.0% (orange solid) Key Feature: Extended conjugation via quinoxaline-thiophene linkage, suitable for optoelectronic applications.
- 5-(8-(3,4-Ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophene-2-carbaldehyde (5) Yield: 34.2% (orange solid) Key Feature: Ethylenedioxythiophene (EDOT) substituent enhances electron transport properties compared to compound 3 .
Comparison Table
| Compound | Substituent | Yield (%) | Key Application |
|---|---|---|---|
| 3 | Quinoxaline-thiophene | 16.0 | Organic semiconductors |
| 5 | EDOT-quinoxaline | 34.2 | OLEDs/conductive films |
Tetrahydropyrimidine and Oxathiolanone Derivatives
- 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) Formula: C₁₇H₁₈N₂O₅S Melting Point: Not specified; elemental analysis matches theoretical values (C: 56.34%, H: 5.01%, N: 7.73%) .
Comparison Table
| Compound | Core Structure | Yield (%) | Potential Use |
|---|---|---|---|
| 12a | Tetrahydropyrimidine | N/A | Pharmaceutical research |
| 14c | Oxathiolanone | 82 | Antimicrobial agents |
Tetramethyl-Substituted Coordination Complexes
- Praseodymium 2,2,6,6-Tetramethyl-3,5-heptanedionate (Pr(TMHD)₃)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum (La(TMHD)₃)
Comparison Table
| Compound | Metal Center | Key Property |
|---|---|---|
| Pr(TMHD)₃ | Praseodymium | High volatility for ALD |
| La(TMHD)₃ | Lanthanum | Luminescence in UV range |
Boronic Ester Derivatives of Thiophene-Carbaldehydes
Comparison to Target Compound
- The boronic ester derivative replaces the tetramethyltetrahydropyridine group with a boronate, enhancing reactivity toward Suzuki couplings but reducing steric stabilization .
Biological Activity
5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on available research and case studies.
- Molecular Formula : C15H19N1O1S1
- Molecular Weight : 273.39 g/mol
- IUPAC Name : 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)thiophene-2-carbaldehyde
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate pathways involved in cellular signaling and metabolic processes. The exact mechanisms are still under investigation but may involve:
- Enzyme inhibition : Binding to specific enzymes that regulate metabolic pathways.
- Receptor modulation : Altering the activity of receptors involved in signal transduction.
Antimicrobial Activity
Several studies have indicated that compounds similar to 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde exhibit antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of thiophene compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The compound has shown potential antioxidant properties which can protect cells from oxidative stress:
- Research Evidence : In vitro assays indicated that thiophene derivatives can scavenge free radicals effectively .
Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties:
- Case Study : A study involving animal models reported reduced inflammation markers upon treatment with similar thiophene compounds .
Data Table: Biological Activities Overview
Case Studies
-
Antimicrobial Study :
- Objective : To evaluate the antibacterial properties of thiophene derivatives.
- Methodology : Disk diffusion method against various bacterial strains.
- Results : Significant inhibition zones were observed for certain concentrations.
- : The study supports the potential use of thiophene derivatives as antibacterial agents.
-
Antioxidant Assessment :
- Objective : To determine the free radical scavenging activity.
- Methodology : DPPH radical scavenging assay.
- Results : The compound exhibited a dose-dependent scavenging effect.
- : Suggests potential applications in preventing oxidative stress-related diseases.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory effects in a murine model.
- Methodology : Administration of the compound followed by measurement of inflammatory markers.
- Results : Notable reduction in TNF-alpha and IL-6 levels.
- : Indicates therapeutic potential for inflammatory conditions.
Q & A
Basic: What are the recommended synthetic routes for 5-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde?
Methodological Answer:
A common approach involves coupling thiophene-2-carbaldehyde derivatives with tetramethyl-substituted pyridine intermediates. For example, bromination of thiophene-2-carbaldehyde precursors (e.g., using Br₂/NaHCO₃ in chloroform under inert atmosphere) can introduce reactive sites for subsequent cross-coupling reactions . Palladium-catalyzed Suzuki-Miyaura or Stille couplings are effective for attaching aromatic/heteroaromatic substituents. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical, with yields typically ranging from 70–85% depending on substituent steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
